propan-2-yl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-amido)thiophene-2-carboxylate
Overview
Description
Propan-2-yl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-amido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics . The compound is notable for its potential biological activities and its structural complexity, which includes a xanthene moiety, a thiophene ring, and various functional groups.
Preparation Methods
The synthesis of propan-2-yl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-amido)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiophene derivatives . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
Propan-2-yl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-amido)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In industry, it can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of propan-2-yl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The xanthene moiety may contribute to the compound’s ability to generate reactive oxygen species, which can induce cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Propan-2-yl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-amido)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its combination of a thiophene ring with a xanthene moiety, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
propan-2-yl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-12(2)30-24(29)20-13(3)18(21(25)27)23(32-20)26-22(28)19-14-8-4-6-10-16(14)31-17-11-7-5-9-15(17)19/h4-12,19H,1-3H3,(H2,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRIXOJNDHNCDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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